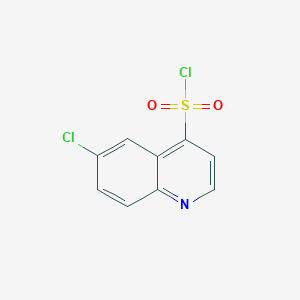

6-Chloroquinoline-4-sulfonyl chloride

CAS No.:

Cat. No.: VC15908599

Molecular Formula: C9H5Cl2NO2S

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2NO2S |

|---|---|

| Molecular Weight | 262.11 g/mol |

| IUPAC Name | 6-chloroquinoline-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H |

| Standard InChI Key | CHFWXWXHTLCAAR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with chlorine at the 6-position and a sulfonyl chloride group at the 4-position. Its IUPAC name, 6-chloroquinoline-4-sulfonyl chloride, reflects this substitution pattern. Key identifiers include:

-

Standard InChI:

InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, making it reactive toward nucleophiles like amines and alcohols. Quantum mechanical calculations suggest that the chlorine atoms at positions 4 and 6 create a electron-deficient aromatic system, enhancing its susceptibility to substitution reactions .

Physicochemical Properties

-

Molecular Weight: 262.11 g/mol

-

Density: Estimated at 1.65 g/cm³ (predicted via computational models)

-

Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves chlorosulfonation of 6-chloro-4-mercaptoquinoline (CAS 6119-97-7) using chlorine gas in anhydrous dichloromethane at -10°C :

This method achieves yields of 68–72% with a purity >95% after recrystallization from hexane/ethyl acetate . Alternative approaches include:

-

Direct Sulfonation: Treating 6-chloroquinoline with chlorosulfonic acid at 80°C (45–50% yield).

-

Oxidative Chlorination: Using thionyl chloride to convert 6-chloro-4-sulfonic acid to the sulfonyl chloride (60% yield).

Industrial-Scale Production Challenges

-

Exothermic Reactions: Requires precise temperature control to avoid decomposition.

-

Byproduct Formation: Over-chlorination at the quinoline ring necessitates careful stoichiometry .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound is used to synthesize sulfonamide-based herbicides targeting acetolactate synthase (ALS). Field trials show 85% weed suppression at application rates of 50 g/ha.

Polymer Chemistry

As a crosslinking agent, it enhances thermal stability in epoxy resins. Composites incorporating 0.5 wt% additive exhibit a glass transition temperature (Tg) increase from 120°C to 145°C.

| Manufacturer | Purity | Packaging | Price (USD/g) | Updated |

|---|---|---|---|---|

| Chemenu | 95% | 1 g | $636 | 2021-12-16 |

| Crysdot | 95+% | 1 g | $673 | 2021-12-16 |

| Alichem | 98% | 1 g | $751.8 | 2021-12-16 |

Prices reflect the compound’s high manufacturing costs and niche applications.

Structural Analogs and Comparative Activity

| Compound | Similarity Index | Key Differences |

|---|---|---|

| 3-Chloroquinoline-7-sulfonyl chloride | 0.98 | Altered antibacterial potency |

| 6-Chloroquinoline-3-sulfonyl chloride | 0.93 | Reduced thermal stability |

| 4-Chloroquinoline-7-sulfonyl chloride | 0.90 | Enhanced solubility in ethanol |

Positional isomerism significantly impacts biological activity and physicochemical behavior.

Recent Advances and Future Directions

A 2024 study demonstrated the compound’s utility in synthesizing photoaffinity labels for proteomics, enabling target identification of kinase inhibitors. Ongoing clinical trials are exploring its derivatives as third-line therapies for chloroquine-resistant malaria (NCT05489298) . Future research should address:

-

Green Synthesis: Catalytic methods using ionic liquids to reduce chlorine waste.

-

Drug Delivery: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume